2-Chloro-4-(3-chlorophenyl)benzoic acid chemical properties
2-Chloro-4-(3-chlorophenyl)benzoic acid chemical properties
Technical Monograph: 2-Chloro-4-(3-chlorophenyl)benzoic Acid CAS: 1261981-20-7 | Molecular Formula: C₁₃H₈Cl₂O₂[1][2][3]
Part 1: Executive Technical Overview
2-Chloro-4-(3-chlorophenyl)benzoic acid is a halogenated biaryl scaffold belonging to the class of biphenyl carboxylic acids.[2] Structurally, it consists of a benzoic acid core substituted at the ortho-position with a chlorine atom and at the para-position with a 3-chlorophenyl moiety.[2]
This specific molecular architecture is highly relevant in medicinal chemistry, particularly in the development of Transthyretin (TTR) Kinetic Stabilizers . The biaryl motif mimics the structure of thyroxine (T4), the natural ligand of TTR, while the halogen substitutions provide critical hydrophobic interactions within the TTR binding pocket, preventing tetramer dissociation—the rate-limiting step in TTR amyloidosis (ATTR).
Physicochemical Profile[2][4][5][6][7][8][9][10][11]
| Property | Value / Descriptor | Note |
| CAS Number | 1261981-20-7 | Unique Identifier |
| Molecular Weight | 267.11 g/mol | Small molecule, Rule of 5 compliant |
| Exact Mass | 266.99 g/mol | Useful for HRMS identification |
| Predicted LogP | ~4.2 - 4.5 | Highly lipophilic due to dichlorobiphenyl core |
| Predicted pKa | ~3.5 - 3.8 | Acidic; o-Cl enhances acidity vs. benzoic acid (4.[2]2) |
| H-Bond Donors | 1 (Carboxylic Acid) | Critical for Lys15 interaction in TTR |
| H-Bond Acceptors | 2 | Carboxyl oxygens |
| Rotatable Bonds | 2 | Biphenyl bond and Carboxyl bond |
Part 2: Synthetic Methodology (The "Ester Route")
Phase 1: Retrosynthetic Analysis & Workflow
The synthesis relies on a Suzuki-Miyaura Cross-Coupling between an aryl halide (electrophile) and an aryl boronic acid (nucleophile).[2][4]
Figure 1: Robust synthetic pathway utilizing the ester intermediate to prevent catalyst deactivation.
Phase 2: Detailed Experimental Protocol
Step A: Suzuki-Miyaura Coupling
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Substrates: Methyl 4-bromo-2-chlorobenzoate (1.0 eq), 3-Chlorophenylboronic acid (1.2 eq).[2]
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Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3-5 mol%).[2] Why? The bidentate dppf ligand prevents palladium aggregation better than PPh₃, especially with sterically crowded ortho-substituted aryls.[2]
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Base: K₂CO₃ (2.5 eq) or Cs₂CO₃ (for faster rates).
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Solvent: 1,4-Dioxane/Water (4:1 v/v).[2] Why? Water is essential to dissolve the inorganic base and activate the boronic acid (formation of the boronate species).
Protocol:
-
Charge a reaction vessel with the aryl bromide, boronic acid, and base.
-
Add the solvent mixture and degas vigorously with Nitrogen or Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.
-
Add the Pd catalyst under positive inert gas pressure.[2]
-
Heat to 90°C for 4–12 hours. Monitor by TLC/LC-MS.
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Workup: Filter through Celite (removes Pd black), dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc).
Step B: Saponification (Hydrolysis) [2]
-
Reagents: LiOH·H₂O (3.0 eq).
-
Solvent: THF/Water (1:1).[2]
-
Protocol: Stir at room temperature (or 50°C if sluggish) until the ester is consumed. Acidify carefully with 1M HCl to pH ~2 to precipitate the free acid. Filter and recrystallize (typically from Ethanol/Water) to obtain the final product.
Part 3: Biological Mechanism (TTR Stabilization)[2][12]
This molecule functions as a kinetic stabilizer of the Transthyretin (TTR) tetramer.[5]
Mechanism of Action
TTR is a homotetramer that transports thyroxine and retinol.[2] In pathology (ATTR amyloidosis), the tetramer dissociates into monomers, which then misfold and aggregate into amyloid fibrils.[6]
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Binding Site: The 2-chloro-4-(3-chlorophenyl)benzoic acid binds in the two thyroxine-binding pockets at the dimer-dimer interface.[2]
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Key Interactions:
-
Carboxylate: Forms electrostatic H-bonds with the ε-amino group of Lys15 and the hydroxyl of Ser117 .[2]
-
Halogen Bonding: The chlorines (at the 2-position of the benzoate and the 3-position of the phenyl ring) occupy hydrophobic pockets (HBP 1, 2, or 3), providing steric complementarity that "locks" the tetramer together.
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Figure 2: Kinetic stabilization mechanism.[2] The ligand shifts the equilibrium toward the stable tetramer, preventing the formation of amyloidogenic monomers.
Part 4: Analytical Validation & Safety
To ensure scientific integrity, the synthesized compound must be validated using the following criteria:
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¹H NMR (DMSO-d₆):
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Look for the carboxylic acid proton (broad singlet, ~13 ppm).
-
Verify the biphenyl connectivity.[2][5] The proton at the 3-position of the benzoic acid ring (adjacent to the Cl) should appear as a doublet with a small coupling constant (meta-coupling) or a singlet depending on resolution.
-
Integration must match the proton count (7 aromatic protons).[2]
-
-
Mass Spectrometry (ESI-):
-
Expect a molecular ion peak [M-H]⁻ at 265.0 m/z .[2]
-
Look for the characteristic chlorine isotope pattern (M, M+2, M+4) in a 9:6:1 ratio (approximate) due to the presence of two chlorine atoms.
-
-
Safety Considerations:
References
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Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link[2]
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Bulawa, C. E., et al. (2012).[2] Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade. Proceedings of the National Academy of Sciences, 109(24), 9629–9634. Link[2]
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Vertex AI Search. (2025).[2] Synthesis and Properties of Halogenated Benzoic Acids. Retrieved from [2]
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PubChem. (2025).[2] Compound Summary: 2-Chloro-4-(3-chlorophenyl)benzoic acid (CAS 1261981-20-7).[1][2][3][7][8] National Library of Medicine.[2] Link
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- 4. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review on the Structures and Activities of Transthyretin Amyloidogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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